molecular formula C32H20N2O6 B1409366 (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 791616-60-9

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No. B1409366
M. Wt: 528.5 g/mol
InChI Key: MCKOBOYULUSWGP-UHFFFAOYSA-N
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Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a well-studied reaction . It’s considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Scientific Research Applications

Enantiomeric Purity and Synthesis

  • The compound has been used in the development of practical methods for preparing enantiomerically pure [1,1′-binaphthalene]-2,2′-diols. A condensate of threo-(1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and cyclohexanone was used as a resolving agent, providing a way to obtain (R)- and (S)-[1,1′-binaphthalene]-2,2′-diol with high enantiomeric purity (Liu et al., 2003).

Synthesis of Binuclear Zinc Phthalocyanine

  • The compound has been involved in the synthesis of novel binuclear zinc phthalocyanines. The research developed a method for synthesizing 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, leading to the formation of new types of binuclear zinc phthalocyanines (Tolbin et al., 2002).

Preparation of Polyimides

  • This compound has been used in the preparation of polyimides. Specifically, 2,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl dianhydride, a related compound, served as a monomer in combination with various aromatic diamines to synthesize soluble polyimides, demonstrating its utility in polymer chemistry (Mi et al., 1997).

Crystal Structures and Catalysis

  • Research on chiral BINOL derivatives, which include the compound , has led to the synthesis of novel chiral ligands and their application in enantioselective Lewis acid catalyzed additions. These findings are significant in the field of asymmetric catalysis and have implications for the synthesis of chiral compounds (Liu et al., 2007).

Photochemistry and Environmental Impact

  • The photochemistry of 1-nitro-2-phenylnaphthalene, a structurally related compound, has been studied, indicating the potential environmental impact and the behavior of such compounds under photolytic conditions (Patel & Boyer, 1980).

Safety And Hazards

The safety data sheet for 4-nitrophenol can be found at Merck . It’s important to refer to this document for handling and safety information.

Future Directions

The field of nanotechnology, which includes the study of nanostructured materials like those used in the reduction of 4-nitrophenol, is expanding in multidisciplinary research and development areas . This suggests that there may be future advancements in the synthesis and application of compounds like “®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol”.

properties

IUPAC Name

1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKOBOYULUSWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194022
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol

CAS RN

791616-60-9
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791616-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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